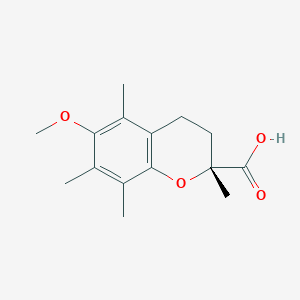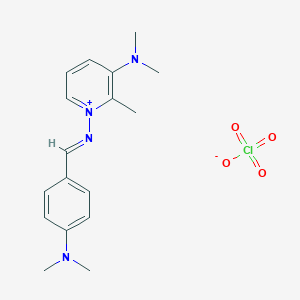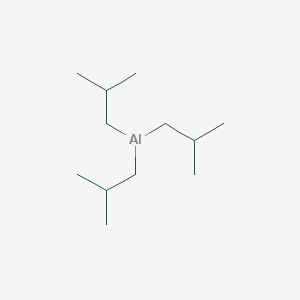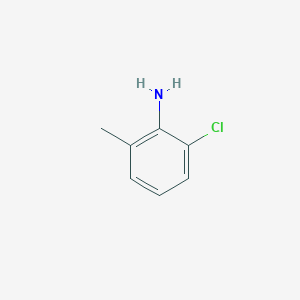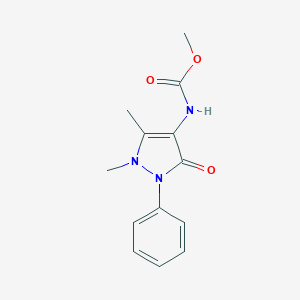
MDCC
概要
説明
Thiol-reactive fluorescent probe for protein labeling.
科学的研究の応用
蛍光生物センシング
MDCCは、特定の波長で励起されると光を放出する能力があるため、蛍光生物センシングデバイスとして使用されます。 この特性は、生物学的物質の検出と測定に特に役立ちます .
酵素反応におけるリアルタイム測定
変異型リン酸結合タンパク質と結合させた場合、this compoundは酵素反応中の無機リン酸の放出をリアルタイムで測定するためのツールとして機能します。 この用途は、酵素機能の速度論とメカニズムを理解するために不可欠です .
分子内蛍光エネルギー移動(FRET)実験
This compoundは、タンパク質の折り畳み、コンフォメーション変化、相互作用を研究するためにFRET実験で使用されます。 FRETは、2つの蛍光分子の近接性に関する情報を提供できる技術であり、分子動力学の研究に役立ちます .
タンパク質標識のためのチオール反応性プローブ
This compoundは、チオール反応性プローブとしてタンパク質の標識に使用されます。 この用途は、さまざまな生物学的システム内のタンパク質を追跡して観察し、タンパク質の場所と動きの可視化を助けるために重要です .
無機リン酸の特異的プローブの開発
This compoundは、無機リン酸の特異的プローブを調製するために使用されてきました。 これらのプローブは、リン酸基を含む代謝経路や酵素活性を研究するために不可欠です .
蛍光アッセイ用バイオ試薬
高純度で蛍光に適しているため、this compoundはさまざまな蛍光アッセイにとって貴重なバイオ試薬です。 これらのアッセイは、生化学および分子生物学の研究において、細胞機能と構造を分析するために不可欠です .
酵素阻害剤の研究
This compoundはリン酸の放出に対して敏感であるため、潜在的な酵素阻害剤の影響を研究するための優れたツールとなります。 これらの阻害剤の存在下で酵素活性を監視することにより、研究者は新しい薬物や治療法を開発することができます .
医薬品研究
医薬品研究では、this compoundの蛍光特性は、タンパク質との薬物相互作用を研究するために利用されています。 この用途は、薬物設計と、薬物が分子レベルでどのように効果を発揮するかを理解するために不可欠です .
作用機序
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center or doctor/physician if you feel unwell), and P330 (rinse mouth) .
将来の方向性
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is utilized for intramolecular fluorescence energy transfer (FRET) experiments . It has been used for preparing specific probes for inorganic phosphate . These applications suggest potential future directions in the field of fluorescence-based biological sensing and protein labeling.
特性
IUPAC Name |
7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPRUQVJIJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166097 | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156571-46-9 | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is MDCC used to study Marek's Disease?
A1: this compound is not a therapeutic agent for Marek's Disease. It serves as a tool in research, specifically in studying the kinetics of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and a target for anti-cancer drugs. [] By attaching this compound to a modified DHFR, researchers can track conformational changes in the enzyme upon binding to inhibitors, providing insights into drug-target interactions. []
Q2: Does this compound directly interact with the Marek's Disease Virus (MDV)?
A2: The provided research does not indicate a direct interaction between this compound and MDV.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research does not explicitly state the molecular formula and weight of this compound, its full chemical name, 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, allows for their calculation based on the constituent atoms.
Q4: How does this compound perform as a fluorescent probe?
A4: this compound exhibits changes in its fluorescence properties upon binding to specific targets. This property is leveraged to monitor dynamic interactions in proteins, such as conformational changes in DHFR. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


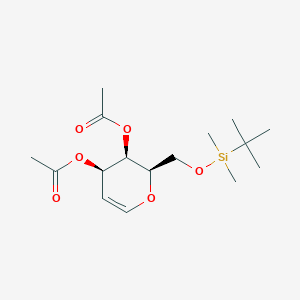

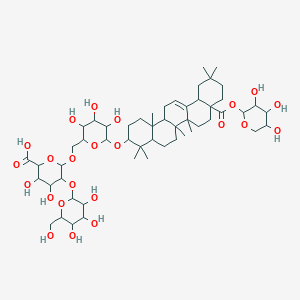


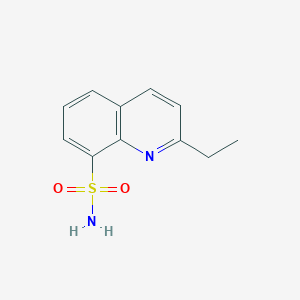
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
